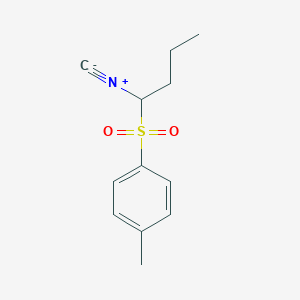

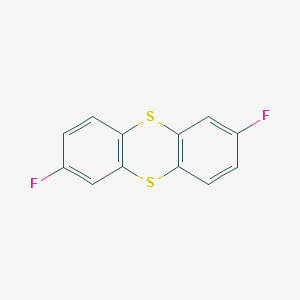

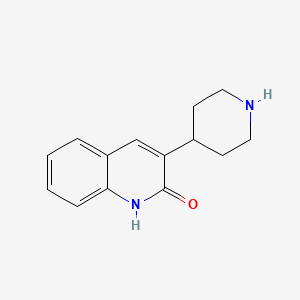

![molecular formula C17H13N B1603513 吡啶,2-[1,1'-联苯]-3-基- CAS No. 458541-39-4](/img/structure/B1603513.png)

吡啶,2-[1,1'-联苯]-3-基-

描述

“Pyridine, 2-[1,1’-biphenyl]-3-yl-” is a complex organic compound. It is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals . It has been found to have anticancer and antiviral activity .

Synthesis Analysis

The synthesis of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” involves several steps. The process includes the decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel . Unsymmetrically substituted 2,2’-bipyridines can be prepared by cross-coupling reactions of 2-pyridyl and substituted pyridyl reagents .Molecular Structure Analysis

The molecular structure of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” is complex. It is a colorless solid with a molecular weight of 79.0999 and a chemical formula of C5H5N . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” are complex and varied. The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products .Physical And Chemical Properties Analysis

“Pyridine, 2-[1,1’-biphenyl]-3-yl-” has several physical and chemical properties. It is a colorless solid with a molecular weight of 79.0999 and a chemical formula of C5H5N . The molecular electric dipole moment is 2.2 debyes. Pyridine is diamagnetic with a diamagnetic susceptibility of -48.7 times 10^ {-6} cm^3 mol^ {-1}. The standard enthalpy of formation of pyridine is 100.2 kJ mol^ {-1} in the liquid phase and 140.4 kJ·mol −1 in the gas phase .科学研究应用

Synthesis of Heterocycles

2-(3-phenylphenyl)pyridine: serves as a precursor in the synthesis of various heterocycles, which are structures containing atoms of at least two different elements as members of its rings. These heterocycles are often found in pharmacologically active compounds and agrochemicals . The ability to form diverse heterocyclic structures makes this compound valuable in medicinal chemistry for creating complex molecules with potential therapeutic effects.

Latex Production

Historically, derivatives of pyridine, such as 2-vinylpyridine , have been used as constituents in latex. The demand for pyridine derivatives in latex production led to the development of industrial synthesis methods to meet the growing need . While 2-(3-phenylphenyl)pyridine itself may not be used directly in latex, its structural similarity to other pyridine derivatives suggests potential utility in this field.

Magnetic Nano-Catalysts

Recent advancements in chemistry have utilized magnetically recoverable nano-catalysts for the synthesis of pyridine derivatives. These catalysts can be separated from the reaction medium using an external magnet, offering a clean and efficient method for producing compounds like 2-(3-phenylphenyl)pyridine . Their high surface area and ease of preparation make them ideal for use in chemical reactions.

Biological Activities

Pyridine derivatives exhibit a wide range of biological activities, including acting as IKK-β inhibitors , anti-microbial agents , A2A adenosine receptor antagonists , inhibitors of HIV-1 integrase , and having anti-tumor , anti-inflammatory , and anti-Parkinsonism properties . The diverse biological activities associated with pyridine compounds underscore their importance in pharmaceutical research and development.

Pharmaceutical Applications

Natural pyridine compounds, including those similar to 2-(3-phenylphenyl)pyridine, have been identified with significant pharmacological applications. Research into these compounds is essential for discovering bioactive substances with unique properties and modes of action to address future health challenges .

安全和危害

未来方向

The future directions of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” research are promising. There is ongoing research into its anticancer and antiviral properties . Additionally, there is interest in its potential applications in various fields due to its ability to form complexes with many transition metals .

作用机制

Target of Action

Pyrimidine-based compounds, which share structural similarities with pyridine, are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Mode of Action

It is suggested that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .

Biochemical Pathways

Studies on pyridine degradation by bacteria suggest that the compound may be involved in nitrogen metabolism . In addition, pyrimidine-based compounds are known to affect the inflammatory response by inhibiting the production of various inflammatory mediators .

属性

IUPAC Name |

2-(3-phenylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-7-14(8-3-1)15-9-6-10-16(13-15)17-11-4-5-12-18-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVOHJGKYCTVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621258 | |

| Record name | 2-([1,1'-Biphenyl]-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 2-[1,1'-biphenyl]-3-yl- | |

CAS RN |

458541-39-4 | |

| Record name | 2-([1,1'-Biphenyl]-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

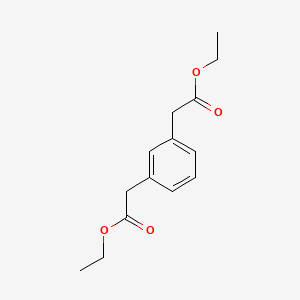

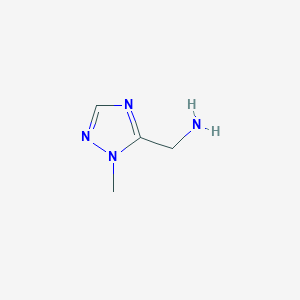

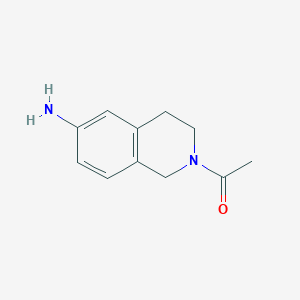

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)